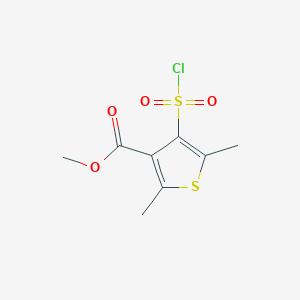

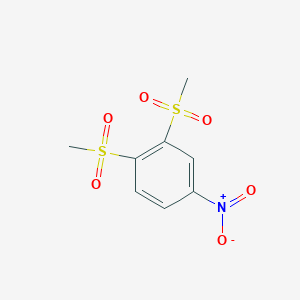

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate is a chemical compound used in scientific research for its unique properties. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Wissenschaftliche Forschungsanwendungen

Applications in Synthesis and Recovery Processes

Synthesis and Chemical Reactions : Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate serves as an intermediate in synthesizing various compounds. It has been utilized in the preparation of pharmaceuticals and herbicides. The recovery of acetic acid, used as a solvent in the production process of such intermediates, is highlighted as a significant process. Azeotropic distillation and extraction methods have been tested for this purpose, with extraction proving to be an effective method for acetic acid recovery, which can then be reused (Wang Tian-gui, 2006).

Electrochemical Studies

Electrochemical Behavior : Research into the electrochemical behavior of related thiophene carboxylates has provided insights into the reduction processes and the formation of various products. Studies include the investigation of electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates, elaborating on the mechanisms and products formed during the reduction at different electrode materials (Michal Rejňák et al., 2004).

Enhancement of Material Properties

Photoelectrical Properties : The treatment of Poly(3-hexylthiophene) with dimethylsulfate, a process similar in reactivity context to methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate, has shown to improve the material's photoelectrical properties. This includes increased hole mobility and enhanced photochemical stability, which are crucial for the development of efficient solar cells and other photovoltaic applications (Dong Wang et al., 2008).

Antimicrobial Activity

Antimicrobial Activity : Compounds synthesized from thiophene derivatives, similar in structural complexity to methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate, have shown significant antimicrobial activity. This includes the development of new compounds with sulfonamide moieties displaying higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi (M. Ghorab et al., 2017).

Metal-Organic Frameworks (MOFs)

Sensing Activities and Magnetic Properties : Methyl-substituted thiophene dicarboxylate ligands have been used to create lanthanide-based metal-organic frameworks (MOFs) with interesting sensing activities and magnetic properties. These MOFs demonstrate potential for gas adsorption, sensing properties towards nitrobenzene and acetone, and significant magnetocaloric effects, showcasing the versatility of thiophene derivatives in advanced material applications (Suna Wang et al., 2016).

Eigenschaften

IUPAC Name |

methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOQSMSPHSEKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)S(=O)(=O)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chlorosulfonyl-2,5-dimethylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2737975.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)

![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2737982.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)